(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile
Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, an ethoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Acrylonitrile Moiety: The acrylonitrile moiety is formed through a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base such as piperidine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-hydroxyphenyl)amino)acrylonitrile
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methylphenyl)amino)acrylonitrile
Uniqueness
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNHJVLNOZHNM-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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